molecular formula C17H22BrNO2 B3107178 (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide CAS No. 1609404-24-1

(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide

Cat. No.: B3107178
CAS No.: 1609404-24-1
M. Wt: 352.3
InChI Key: NHQYGDBXIFPWDA-UHFFFAOYSA-N
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Description

(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide is a secondary amine salt featuring two benzyl substituents: a 3,4-dimethoxybenzyl group and a 4-methylbenzyl group. Its structure combines electron-rich aromatic systems (dimethoxy and methyl groups), which may influence solubility, stability, and receptor-binding properties .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.BrH/c1-13-4-6-14(7-5-13)11-18-12-15-8-9-16(19-2)17(10-15)20-3;/h4-10,18H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQYGDBXIFPWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide typically involves the reaction of 3,4-dimethoxybenzylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions, particularly at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful for synthesizing more complex molecules.
  • Reactivity : The presence of methoxy groups enhances its reactivity in electrophilic aromatic substitution reactions.
Reaction TypeReagents UsedProducts Formed
SubstitutionSodium hydroxideSubstituted derivatives
OxidationPotassium permanganateKetones or carboxylic acids
ReductionLithium aluminum hydrideAmines or alcohols

Biology

In biological research, this compound has been investigated for its potential effects on various cellular processes:

  • Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It has shown promise in modulating receptor activity, which could lead to therapeutic applications.

Case Study: Enzyme Interaction

A recent study explored the interaction of this compound with a particular enzyme involved in inflammation. The results indicated a significant reduction in enzyme activity, suggesting potential anti-inflammatory properties.

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.
  • Neuroprotective Properties : Research is ongoing to evaluate its effects on neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of methoxy groups on the benzyl rings significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Benzyl Groups) Molecular Formula Molecular Weight Key Features
(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine HBr 3,4-dimethoxybenzyl, 4-methylbenzyl C₁₇H₂₂BrNO₂ 364.27 g/mol Discontinued research compound; potential cholinesterase modulator
(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine HBr 2,3-dimethoxybenzyl, 4-methoxybenzyl C₁₇H₂₂BrNO₃ 368.27 g/mol Methoxy at 2,3 vs. 3,4 positions; altered electronic density
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine HBr 2,3-dimethoxybenzyl, 4-fluorobenzyl C₁₆H₁₉BrFNO₂ 356.24 g/mol Fluorine substituent enhances lipophilicity and metabolic stability
N-(3,4-Dimethoxybenzyl)-N-(thien-2-ylmethyl)amine HCl 3,4-dimethoxybenzyl, thien-2-ylmethyl C₁₄H₁₈ClNO₂S 299.82 g/mol Thiophene substitution introduces π-π stacking potential

Key Observations :

  • Positional Isomerism : The 3,4-dimethoxy configuration (target compound) provides distinct electronic effects compared to 2,3-dimethoxy analogs (e.g., ). The 3,4-substitution may enhance hydrogen-bonding capacity due to proximity of methoxy groups .
  • Counterion Effects : Hydrobromide salts (target compound) generally exhibit higher solubility in polar solvents compared to hydrochloride analogs (e.g., ), though specific data is lacking in the evidence.
Cholinesterase Inhibition
  • Compound 9e (6-chloro-N-(3,4-dimethoxybenzyl)-tetrahydroacridin-9-amine): Exhibits dual AChE/BuChE inhibition (AChE IC₅₀ = 0.8 μM; BuChE IC₅₀ = 1.4 μM) and amyloid aggregation inhibition (75.7% at 25 μM). The 3,4-dimethoxybenzyl group enhances binding to cholinesterase active sites via hydrophobic and polar interactions .
  • Quinazoline Derivatives (e.g., N4-(3,4-dimethoxyphenethyl)quinazoline-2,4-diamine): Demonstrated AChE IC₅₀ = 2.5 μM, attributed to the 3,4-dimethoxy group's role in stabilizing enzyme-ligand complexes .
Dopaminergic Activity
  • 3,4-Dihydroxybenzylamine Hydrobromide: A dopamine analog with high receptor affinity.

Data Table: Comparative Overview of Key Compounds

Compound Molecular Formula Substituents Biological Activity (IC₅₀) Key Reference
Target Compound C₁₇H₂₂BrNO₂ 3,4-dimethoxy, 4-methyl N/A
(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine HBr C₁₇H₂₂BrNO₃ 2,3-dimethoxy, 4-methoxy N/A
Compound 9e (AChE inhibitor) C₂₃H₂₇ClN₂O₂ 3,4-dimethoxy, tetrahydroacridine AChE: 0.8 μM
Quinazoline 14c C₁₈H₂₀N₄O₂ 3,4-dimethoxyphenethyl AChE: 2.5 μM

Biological Activity

(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its biological effects, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C15H23BrN2O2
  • Molecular Weight : 330.27 g/mol
  • CAS Number : 1609404-24-1

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, leading to potential effects on mood regulation and cognitive functions. The compound's structure allows for specific binding affinities that influence its pharmacological effects.

1. Neuropharmacological Effects

Research indicates that derivatives of benzylamine compounds can exhibit significant neuropharmacological activities. For instance, studies have shown that modifications in the benzyl structure can enhance binding affinity to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are involved in mood disorders .

2. Antidepressant Potential

The compound's ability to modulate serotonin receptor activity suggests potential antidepressant properties. In vivo studies have demonstrated that related compounds can produce antidepressant-like effects in animal models, indicating the need for further exploration of this compound in this context .

3. Antitumor Activity

There is emerging evidence suggesting that certain benzylamine derivatives possess antitumor properties. The mechanism may involve the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest. Further studies are necessary to clarify the specific pathways affected by this compound .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Antidepressant Effects : A study demonstrated that a similar compound exhibited significant reduction in depressive-like behavior in rodent models when administered at specific dosages .
  • Antitumor Mechanism Investigation : Research indicated that a benzylamine derivative could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through caspase activation .

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundPotential antidepressant, antitumorModulation of serotonin receptors
N-benzyl derivativesAntidepressantSerotonin receptor binding
Other benzylamine analogsAntitumorApoptosis induction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3,4-dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical approach involves:

Benzylation : Reacting 3,4-dimethoxybenzyl chloride with 4-methylbenzylamine in a polar aprotic solvent (e.g., DMF or THF) under reflux, often with a base like triethylamine to neutralize HBr .

Salt Formation : Treating the free amine with hydrobromic acid (HBr) in ethanol to precipitate the hydrobromide salt.

  • Characterization : Confirm purity via 1^1H/13^13C NMR (e.g., δ ~3.8 ppm for methoxy groups, aromatic protons at 6.5–7.2 ppm) and HPLC (≥95% purity) .

Q. How is this compound characterized for structural validation?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (aromatic and methoxy protons), 13^13C NMR (quaternary carbons in benzyl groups), and FT-IR (N-H stretch ~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C17_{17}H22_{22}NO2_2Br).
  • Elemental Analysis : Verify Br content (~22-24% by weight).

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., leukemia, hepatocarcinoma) at concentrations 1–100 µM, with cisplatin as a positive control .
  • Dose-Response Curves : Calculate IC50_{50} values across 48–72 hours.
  • Selectivity : Compare toxicity in normal cells (e.g., HEK293) to assess therapeutic index.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified benzyl groups (e.g., 3,4-dihydroxybenzyl, 4-fluorobenzyl) and compare bioactivity .
  • Activity Mapping : Test analogs in parallel cytotoxicity assays (Table 1).
Substituent on Benzyl GroupsIC50_{50} (µM) in Leukemia CellsSelectivity Index (Normal vs. Cancer)
3,4-Dimethoxy + 4-Methyl5.2 ± 0.38.7
3,4-Dihydroxy + 4-Methyl12.4 ± 1.13.2
3,4-Dimethoxy + 4-Fluoro7.8 ± 0.66.1
  • Mechanistic Probes : Use fluorescent tags (e.g., BODIPY) to study cellular uptake via confocal microscopy .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell lines (e.g., Jurkat vs. K562 leukemia), serum concentrations (e.g., 10% FBS), and incubation times (48 vs. 72 hours) .
  • Metabolic Stability : Test compound stability in cell culture media (e.g., LC-MS to detect degradation products).
  • Batch Reproducibility : Compare results across ≥3 independent syntheses to rule out impurity effects .

Q. What strategies optimize purification of intermediates during synthesis?

  • Methodological Answer :

  • Adsorption Studies : Use activated carbon impregnated with SiO2_2 nanoparticles (Freundlich isotherm: R2^2 = 0.979–0.992) to remove hydrophobic byproducts .
  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H2_2O/MeCN).

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) or ion channels (e.g., SKCa) using fluorescence polarization .
  • Apoptosis Markers : Measure caspase-3/7 activation via luminescent assays.
  • Transcriptomics : RNA-seq on treated cells to identify dysregulated pathways (e.g., p53, MAPK).

Key Considerations for Experimental Design

  • Control Experiments : Include vehicle (DMSO) and reference compounds (e.g., doxorubicin for cytotoxicity).
  • Data Reproducibility : Use ≥3 biological replicates and report standard deviations.
  • Ethical Compliance : Follow institutional guidelines for cell line authentication and animal studies (if applicable).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide
Reactant of Route 2
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(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide

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